molecular formula C14H9IO2 B099165 7-iodo-9H-fluorene-4-carboxylic acid CAS No. 16218-33-0

7-iodo-9H-fluorene-4-carboxylic acid

Cat. No. B099165
CAS RN: 16218-33-0
M. Wt: 336.12 g/mol
InChI Key: CUQWLXGXIQEWQY-UHFFFAOYSA-N
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Description

7-Iodo-9H-fluorene-4-carboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorene derivatives and their chemical properties, which can provide insights into the characteristics of fluorene compounds in general. For instance, fluorene-9-carboxylic acid is known to exhibit hydrogen bonding of the cyclic dimer type and shows disordering of the carboxyl O atoms within its crystal structure .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex and requires careful optimization of conditions. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves a two-step process including substitution and hydrolysis, with an optimized total yield of 63.69% . Although this is not the same compound as 7-iodo-9H-fluorene-4-carboxylic acid, the methods used could potentially be adapted for the synthesis of other fluorene derivatives.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of hydrogen bonding and, in some cases, disorder within the carboxyl groups. For fluorene-9-carboxylic acid, two crystallographically independent sets of molecules were observed, with one set showing disordering of the carboxyl O atoms . This information suggests that 7-iodo-9H-fluorene-4-carboxylic acid may also exhibit similar structural features.

Chemical Reactions Analysis

The reactivity of fluorene derivatives can be influenced by the substituents on the fluorene ring. For instance, the electron-withdrawing effect of the carboxamide group in the para position of the phenyl ring can hamper the release of carboxylic acids from a resin-bound linker system . This suggests that the presence of an iodo substituent in 7-iodo-9H-fluorene-4-carboxylic acid could also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be deduced from their molecular structure. The presence of hydrogen bonding can affect the melting point and solubility of the compound. The disorder within the carboxyl groups of fluorene-9-carboxylic acid may also impact its physical properties, such as crystal stability and solubility . These properties are important to consider when working with 7-iodo-9H-fluorene-4-carboxylic acid in various applications.

Scientific Research Applications

Understanding Biocatalyst Inhibition

  • Carboxylic acids, due to their microbial inhibitory properties, are studied to understand and mitigate their impact on microbial fermentation processes. These acids can damage cell membranes and decrease microbial internal pH, influencing the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Advancements in Fluorinated Compounds

  • Research into fluorinated alternatives to harmful chemicals is ongoing. Fluorinated carboxylic acids and their derivatives are being explored for their potential in various industrial applications, with emphasis on environmental safety and efficacy (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Development of Novel Carboxylic Acid Bioisosteres

  • Novel carboxylic acid bioisosteres are being developed to improve pharmacological profiles. This research aims at overcoming the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability (Horgan & O’ Sullivan, 2021).

Enhancements in Chromatography

  • Innovations in UV and fluorescence derivatization reagents for carboxylic acids have enhanced the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC). These advancements are critical for analyzing various carboxylic acids with high mass sensitivity (Mukherjee & Karnes, 1996).

Liquid-Liquid Extraction Techniques

  • Carboxylic acids are central to the development of liquid-liquid extraction (LLX) techniques for their recovery from aqueous streams. This is particularly relevant in the context of bio-based plastics and the bio-economy, where carboxylic acids are pivotal (Sprakel & Schuur, 2019).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P280, P271, and P261 .

properties

IUPAC Name

7-iodo-9H-fluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQWLXGXIQEWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371506
Record name 7-iodo-9H-fluorene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-iodo-9H-fluorene-4-carboxylic acid

CAS RN

16218-33-0
Record name 7-iodo-9H-fluorene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Iodo-9H-fluorene-4-carboxylic acid
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